N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a piperidinylmethyl group attached to an ethanediamide backbone
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHPAGCXLAALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:
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Formation of the Ethanediamide Backbone: : The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
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Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,4-difluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol, under conditions that promote substitution.
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Attachment of the Piperidinylmethyl Group: : The piperidinylmethyl group can be attached through a reductive amination reaction. This involves the reaction of a piperidine derivative with formaldehyde or a similar aldehyde, followed by reduction with a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can occur at the difluorophenyl group, potentially leading to the formation of partially or fully reduced aromatic rings.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Partially or fully reduced aromatic rings.
Substitution: Substituted aromatic compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
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Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
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Biology: : The compound may serve as a probe or ligand in biochemical studies, particularly those involving receptor-ligand interactions or enzyme inhibition.
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Industry: : The compound could be used in the development of new polymers or other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The difluorophenyl group can enhance binding affinity and specificity, while the piperidinylmethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]methanediamide: Similar structure but with a methanediamide backbone.
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]propanediamide: Similar structure but with a propanediamide backbone.
Uniqueness
N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, while the piperidinylmethyl group provides flexibility and potential for interaction with biological targets.
This compound’s unique structure makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, pharmaceuticals, and biochemical probes.
Biological Activity
N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H18F2N2
- Molecular Weight : 240.29 g/mol
- Key Functional Groups :
- Difluorophenyl moiety
- Piperidine ring
The primary mechanism through which this compound exhibits its biological effects is through the inhibition of kinesin spindle protein (KSP). KSP is crucial for mitotic spindle formation and function. Inhibition of KSP leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a related compound was shown to overcome resistance in taxane-refractory cancer models by effectively inhibiting KSP .
Selectivity and Toxicity
While the inhibition of KSP is beneficial for anticancer effects, it is essential to consider selectivity and toxicity profiles. Some derivatives have been reported to generate toxic metabolites in vivo, which necessitates careful optimization of the chemical structure to enhance therapeutic indexes while minimizing adverse effects .
Study 1: Efficacy in Cancer Models
A study investigated the efficacy of this compound in various cancer cell lines. The compound showed significant cytotoxicity against several types of cancer cells, with IC50 values indicating potent activity in the nanomolar range. The study highlighted its potential as a candidate for further development in oncology .
Study 2: Pharmacokinetics and Metabolism
Another research focused on the pharmacokinetic profile of related compounds. It was found that modifications to the piperidine ring could significantly alter absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggest that structural optimization is crucial for enhancing bioavailability while reducing hepatic metabolism that leads to toxic byproducts .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
